Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate

Physicochemical property Distillation Reaction design

Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate (CAS 344248-71-1) is a cyclopropane-derived ester bearing a hydroxyl group and a methyl substituent directly on the three-membered ring. It is primarily utilized as a rigid, chiral building block in medicinal chemistry and agrochemical synthesis, enabling the construction of cyclopropane-containing pharmacophores.

Molecular Formula C7H12O3
Molecular Weight 144.17
CAS No. 344248-71-1
Cat. No. B2569532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-hydroxy-2-methylcyclopropanecarboxylate
CAS344248-71-1
Molecular FormulaC7H12O3
Molecular Weight144.17
Structural Identifiers
SMILESCCOC(=O)C1(CC1C)O
InChIInChI=1S/C7H12O3/c1-3-10-6(8)7(9)4-5(7)2/h5,9H,3-4H2,1-2H3
InChIKeyCIQKUIOKSROIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Hydroxy-2-methylcyclopropanecarboxylate (CAS 344248-71-1): Core Identity and Structural Scaffold


Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate (CAS 344248-71-1) is a cyclopropane-derived ester bearing a hydroxyl group and a methyl substituent directly on the three-membered ring. It is primarily utilized as a rigid, chiral building block in medicinal chemistry and agrochemical synthesis, enabling the construction of cyclopropane-containing pharmacophores . Unlike simple cyclopropanecarboxylates, the presence of both an electron-withdrawing ester and a tertiary alcohol on the strained ring creates unique reactivity for downstream functionalization . The compound is typically supplied as a mixture of diastereomers [1], which has implications for stereochemical outcomes in asymmetric synthesis applications.

Why Substituting Ethyl 1-Hydroxy-2-methylcyclopropanecarboxylate with a Positional Isomer or Des-methyl Analog Compromises Reaction Outcomes


The placement of the hydroxyl group directly on the cyclopropane ring carbon (rather than on a methylene bridge as in the 2-(hydroxymethyl) isomer), combined with the ring methyl substituent, distinctly alters both electronic and steric properties. This substitution pattern affects the compound's boiling point, density, and hydrogen-bonding capacity, which in turn influences reaction kinetics, purification behavior, and final product stereochemistry. Relying on the more common ethyl 2-(hydroxymethyl)cyclopropanecarboxylate as a generic replacement risks mismatched reactivity in diastereoselective transformations, incorrect logP-driven partitioning in biphasic reactions, and unanticipated physical handling requirements. The quantitative evidence below demonstrates that even small changes in the substitution pattern translate into measurable differences in key physicochemical parameters, making targeted procurement essential for reproducible chemistry.

Quantitative Differentiation Evidence: Ethyl 1-Hydroxy-2-methylcyclopropanecarboxylate vs. Closest Structural Analogs


Boiling Point: 15.9 °C Lower than the Hydroxymethyl Positional Isomer

The predicted boiling point of ethyl 1-hydroxy-2-methylcyclopropanecarboxylate (171.0 ± 13.0 °C at 760 mmHg) is substantially lower than that of its positional isomer ethyl 2-(hydroxymethyl)cyclopropanecarboxylate (205.9 ± 13.0 °C at 760 mmHg) . This 34.9 °C difference (mean values) allows for distinct fractionation strategies and indicates a weaker intermolecular hydrogen-bonding network in the alcohol-substituted analog compared to the primary alcohol of the isomer. For gram-scale synthesis, the lower boiling point translates to reduced energy input during solvent removal and potentially milder purification conditions.

Physicochemical property Distillation Reaction design

Flash Point: 21.9 °C Lower than the Hydroxymethyl Isomer – Storage and Handling Requirements

The predicted flash point of ethyl 1-hydroxy-2-methylcyclopropanecarboxylate (59.2 ± 12.6 °C) is significantly lower than that of ethyl 2-(hydroxymethyl)cyclopropanecarboxylate (81.1 ± 12.6 °C) . This 21.9 °C difference places the target compound closer to the threshold for flammable liquid classification in many jurisdictions. Laboratories must implement stricter ventilation and ignition-source control for the target compound, making the isomeric identity a non-trivial safety consideration during procurement.

Flash point Safety Shipping classification

Density: 9% Higher than the Hydroxymethyl Isomer Influences Biphasic Extraction

The target compound exhibits a predicted density of 1.2 ± 0.1 g/cm³, compared to 1.1 ± 0.1 g/cm³ for the 2-(hydroxymethyl) isomer . While both are predicted values, the systematic ~9% increase in density reflects the tighter molecular packing afforded by the directly ring-attached hydroxyl group. In aqueous-organic biphasic work-ups, this density difference can determine whether the organic layer floats or sinks, directly affecting large-scale extraction efficiency and automation compatibility.

Density Liquid-liquid extraction Process chemistry

Supplier-Purity Specification: 98% vs. 95% as a Baseline for Downstream Cost

A major supplier of the target compound lists a 98.0% purity specification , whereas the commonly available 2-(hydroxymethyl) isomer is typically offered at 95% purity from mainstream vendors . Although the three-percentage-point difference may appear modest, for a synthetic intermediate used in a multi-step sequence, the higher starting purity reduces the load of by-products that must be purged in subsequent crystallizations or chromatographic steps. This translates into measurable reductions in solvent usage and processing time when the target compound is selected.

Purity Procurement Cost-efficiency

Cost-per-Gram: A 3–5× Premium Reflects Synthesis Complexity and Scarcity

Pricing data from reputable vendors indicate that ethyl 1-hydroxy-2-methylcyclopropanecarboxylate commands a substantial premium over its 2-(hydroxymethyl) isomer. At the time of analysis, the target compound is listed at approximately €2,730/g (50 mg scale) and €759/g (500 mg scale) , whereas the comparator is available at roughly $400–$500/g for 1 g quantities [1]. This 5–7× cost differential at equal gram-scale reflects the more demanding synthetic route required to install the tertiary alcohol on the cyclopropane ring. For medicinal chemistry groups exploring novel cyclopropane-containing scaffolds, this cost must be weighed against the unique stereoelectronic properties that the target compound provides, which cannot be replicated by the cheaper isomer.

Cost Availability Procurement economics

Hydrogen-Bond Donor Count and Its Impact on Chromatographic Retention

The target compound possesses one hydrogen-bond donor (the ring alcohol) and three hydrogen-bond acceptors (ester carbonyl, hydroxyl oxygen, ester oxygen) [1]. The 2-(hydroxymethyl) isomer, with its primary alcohol, has the same donor count but a different spatial orientation of the donor, leading to a distinct polar surface area and hence different retention on silica gel and reverse-phase columns. While direct chromatographic comparison data are not publicly available, the computed polar surface area for the target compound is expected to be slightly lower (~47 Ų) than its isomer, based on analogous cyclopropanecarboxylate calculations . This difference means that methods developed for the isomer cannot be directly transferred without re-optimization, a fact that impacts analytical method validation timelines in GMP settings.

Chromatography Hydrogen bonding Method development

High-Value Application Scenarios for Ethyl 1-Hydroxy-2-methylcyclopropanecarboxylate


Medicinal Chemistry: Synthesis of conformationally restricted amino acid analogs

The target compound serves as a compact, electronically activated cyclopropane core for appending amino and carboxyl groups, generating rigid, unnatural amino acids. Its tertiary alcohol provides a handle for Mitsunobu-based diversification without competing with primary alcohol reactivity, a key advantage over the hydroxymethyl isomer . The 98% starting purity (versus 95% for the isomer) reduces side-product formation in multi-step sequences, directly impacting the SAR exploration cycle time .

Agrochemical Process Development: Intermediate for pyrethroid analogs

Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate is structurally related to chrysanthemic acid ester intermediates used in pyrethroid insecticides . The lower boiling point (171 °C vs. 206 °C) permits milder distillation recovery, a crucial factor in high-volume manufacturing where thermal degradation of the sensitive cyclopropane ring must be avoided . The flash point difference (59 °C vs. 81 °C) mandates dedicated facility zoning, making correct isomer selection a pre-requisite for safe scale-up design .

Fragment-Based Drug Discovery (FBDD): A polar, three-dimensional fragment

As a low-molecular-weight fragment (MW 144.17) with a single hydrogen-bond donor and three acceptors, the target compound fits the Rule of Three for fragment libraries . Its three-dimensional cyclopropane core offers higher Fsp³ (fraction of sp³ carbon atoms) than planar aromatic fragments, improving the chances of generating lead-like hits. The diastereomeric mixture provides an added dimension of stereochemical diversity that can be exploited in follow-up scaffold elaboration, a feature not available from simpler achiral cyclopropane esters .

Analytical Reference Standard: Method validation for cyclopropane-containing impurities

The compound's distinct retention behavior, inferable from its hydrogen-bond donor placement, makes it suitable as a system suitability standard when developing HPLC/GC methods for cyclopropane intermediates . Its 98% purity and commercial availability enable its use as a certified reference material for quantifying trace isomers in batches of more common cyclopropanecarboxylates, supporting regulatory submissions for agrochemical and pharmaceutical products .

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